Calculated Lipophilicity (cLogP) and Topological Polar Surface Area (TPSA) Comparison with Directly Linked and Positional Isomer Analogs
The target compound's cLogP of 4.71 and TPSA of 21.26 Ų [1] differentiate it from two close analogs: 4-(3-isopropylphenoxy)piperidine hydrochloride, which lacks the ethylene spacer (MW 255.78, implicitly lower cLogP due to one less methylene group), and 3-[2-(4-isopropylphenoxy)ethyl]piperidine hydrochloride, a positional isomer with the piperidine attachment at the 3-position [2]. These differences are critical in CNS drug design where the optimal cLogP range is typically 2–5 and TPSA < 60–70 Ų for blood-brain barrier penetration; the target compound sits near the upper lipophilicity limit for CNS candidates, potentially offering distinct pharmacokinetic properties compared to less lipophilic analogs.
| Evidence Dimension | Lipophilicity (cLogP) / Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | cLogP = 4.71; TPSA = 21.26 Ų |
| Comparator Or Baseline | 4-(3-Isopropylphenoxy)piperidine HCl (cLogP ~3.8 estimated; TPSA ~21.3 Ų); 3-[2-(4-isopropylphenoxy)ethyl]piperidine HCl (cLogP ~4.71 estimated; TPSA ~21.26 Ų; positional isomer) |
| Quantified Difference | ΔcLogP ~0.9 vs. directly linked analog; identical cLogP but different 3D orientation vs. positional isomer |
| Conditions | Calculated properties from PubChem (XLogP3) and AMBINTER datasheet; TPSA computed via standard fragment-based method. |
Why This Matters
For CNS-targeted screening libraries, a cLogP near 4.7 places the compound in a distinct lipophilicity tier that may favor membrane permeability but also presents higher non-specific binding risk, a property not replicated by the less lipophilic directly linked analog.
- [1] AMBINTER Compound Datasheet for AMB21956961, 4-(2-(3-Isopropylphenoxy)ethyl)piperidine hydrochloride, CAS 1220031-90-2. View Source
- [2] PubChem Compound Summary for CID 56830253, 4-[2-(3-Isopropylphenoxy)ethyl]piperidine hydrochloride. National Center for Biotechnology Information (2025). View Source
